In-Depth Technical Guide: Nojirimycin 1-Sulfonic Acid (CAS 114417-84-4)
In-Depth Technical Guide: Nojirimycin 1-Sulfonic Acid (CAS 114417-84-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nojirimycin (B1679825) 1-sulfonic acid, also known as nojirimycin bisulfite adduct or 5-Amino-5-deoxy-D-glucose-1-sulfonic acid, is a potent inhibitor of a range of glucosidase enzymes. As a derivative of the naturally occurring iminosugar nojirimycin, this compound holds significant interest for researchers in the fields of glycobiology, metabolic disorders, and virology. Its unique chemical structure, featuring a sulfonic acid group at the anomeric center, distinguishes it from its parent compound and influences its inhibitory activity and stability. This document provides a comprehensive technical overview of Nojirimycin 1-sulfonic acid, including its chemical and physical properties, biological activity with a focus on enzyme inhibition, detailed experimental protocols for its synthesis and use in assays, and an exploration of its role in relevant signaling pathways.
Chemical and Physical Properties
Nojirimycin 1-sulfonic acid is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 114417-84-4 |
| Molecular Formula | C₆H₁₃NO₇S |
| Molecular Weight | 243.23 g/mol |
| Alternate Names | (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid; 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid; Nojirimycin bisulfite adduct |
| Melting Point | 124-130°C (decomposes) |
| Density | 1.89 g/cm³ |
| Solubility | Water |
Biological Activity and Mechanism of Action
Nojirimycin 1-sulfonic acid functions as a competitive inhibitor of various glucosidases. Iminosugars, including nojirimycin and its derivatives, are structural mimics of the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. The nitrogen atom in the piperidine (B6355638) ring, protonated at physiological pH, mimics the oxocarbenium ion-like transition state, leading to tight binding to the enzyme's active site and subsequent inhibition.
The primary mechanism of action of Nojirimycin 1-sulfonic acid and related iminosugars at a cellular level involves the inhibition of α-glucosidases I and II located in the endoplasmic reticulum (ER). This inhibition disrupts the N-linked glycosylation pathway, a critical process for the proper folding and function of many glycoproteins.
Enzyme Inhibition Data
While specific IC₅₀ and Kᵢ values for Nojirimycin 1-sulfonic acid are not widely available in publicly accessible literature, it is reported to be a potent inhibitor of β-glucosidase.[1][2] It is also known to inhibit α-glucosidase and β-mannosidase.[3][4] Some sources suggest its inhibitory activity is approximately 3- to 4-fold lower than its parent compound, nojirimycin.[5] For comparative purposes, the inhibitory activities of the parent compound, 1-deoxynojirimycin (B1663644) (DNJ), are presented below, as it is a well-characterized glucosidase inhibitor.
| Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| α-Glucosidase | 1-Deoxynojirimycin (DNJ) | 8.15 ± 0.12 | - | - |
| α-Glucosidase | Compound 43 (a DNJ derivative) | 30.0 ± 0.6 | 10 | Competitive |
| α-Glucosidase | Compound 40 (a DNJ derivative) | 160.5 ± 0.6 | 52 | Competitive |
| α-Glucosidase | Compound 34 (a DNJ derivative) | - | 150 | Competitive |
Data for DNJ and its derivatives are provided for context and are sourced from[1].
Experimental Protocols
Synthesis of Nojirimycin 1-Sulfonic Acid
A reported synthesis of nojirimycin and its subsequent conversion to the 1-sulfonic acid derivative is described by Moutel and Shipman (1999). The final step of this synthesis involves the treatment of (+)-nojirimycin with aqueous sulfur dioxide.
Materials:
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(+)-Nojirimycin
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Sulfur dioxide (SO₂)
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Water
Procedure:
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Dissolve (+)-nojirimycin in water.
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Bubble sulfur dioxide gas through the solution or add a saturated aqueous solution of sulfur dioxide.
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Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.
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Remove the excess sulfur dioxide and water under reduced pressure to yield Nojirimycin 1-sulfonic acid.
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Purify the product as necessary, for example, by recrystallization.
This is a generalized procedure based on the cited literature. Researchers should consult the original publication for specific reaction conditions and purification details.
α-Glucosidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of Nojirimycin 1-sulfonic acid against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
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p-Nitrophenyl-α-D-glucopyranoside (pNPG)
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Nojirimycin 1-sulfonic acid
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Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
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Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM)
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96-well microplate
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Microplate reader
Procedure:
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Prepare Reagents:
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Dissolve α-glucosidase in cold phosphate buffer to the desired concentration.
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Dissolve pNPG in phosphate buffer to the desired concentration.
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Prepare a stock solution of Nojirimycin 1-sulfonic acid in phosphate buffer and create a series of dilutions to be tested.
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-
Assay Setup:
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In a 96-well plate, add a defined volume of the Nojirimycin 1-sulfonic acid dilutions to the test wells.
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Add a corresponding volume of phosphate buffer to the control wells (no inhibitor) and blank wells (no enzyme).
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Add the α-glucosidase solution to the test and control wells.
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Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
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-
Initiate Reaction:
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Add the pNPG solution to all wells to start the reaction.
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-
Incubation:
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Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Stop Reaction:
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Add the sodium carbonate solution to all wells to stop the reaction and develop the color of the p-nitrophenol product.
-
-
Measurement:
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Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each concentration of Nojirimycin 1-sulfonic acid using the formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank well) / (Absorbance of control well - Absorbance of blank well)] x 100
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Signaling Pathways and Cellular Effects
The primary signaling pathway affected by Nojirimycin 1-sulfonic acid is the N-linked glycosylation pathway . By inhibiting ER α-glucosidases I and II, it prevents the trimming of glucose residues from newly synthesized glycoproteins. This disruption can lead to the accumulation of misfolded glycoproteins in the ER, triggering the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.
The inhibition of N-linked glycosylation has broad implications for various cellular processes and is a key mechanism behind the antiviral activity of many iminosugars. Many viral envelope proteins are glycoproteins that require proper N-linked glycosylation for their folding, trafficking, and function. By disrupting this process, iminosugars can inhibit the replication of a wide range of enveloped viruses.
Diagrams
Caption: Inhibition of N-linked glycosylation by Nojirimycin 1-sulfonic acid.
Caption: Workflow for α-glucosidase inhibition assay.
References
- 1. Molecular structure and glycosidase-inhibitory activity of nojirimycin bisulfite adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nojirimycin Bisulfite › PeptaNova [wordpress.peptanova.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solved Table 1 a-Glucosidase IC50 values of the isolated | Chegg.com [chegg.com]
